molecular formula C14H18O4 B7593487 (7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate

(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate

Cat. No. B7593487
M. Wt: 250.29 g/mol
InChI Key: AVDMCFVUNDWCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate, also known as DMHF, is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DMHF is a bicyclic compound that contains a furan ring and a lactone ring, making it a unique and complex molecule.

Mechanism of Action

The exact mechanism of action of (7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification responses. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be mediated through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that play a role in the inflammatory response. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vivo studies have demonstrated that this compound can reduce inflammation in animal models of arthritis and colitis, as well as protect against oxidative stress-induced damage in the brain and liver.

Advantages and Limitations for Lab Experiments

(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. This compound has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound is a relatively new compound, and more research is needed to fully understand its biological activities and mechanisms of action. Additionally, this compound may exhibit different activities and effects depending on the cell type or animal model used, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on (7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate. One direction is to further investigate its potential as an anti-inflammatory and antioxidant agent, particularly in the context of chronic diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its effects on different cell types and animal models.

Synthesis Methods

The synthesis of (7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate has been described in the literature by several research groups. One of the most common methods involves the reaction of 2-methylfuran-3-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid catalyst such as titanium tetrachloride. This reaction leads to the formation of the intermediate 2,3-dichloro-5,6-dicyano-1,4-benzoquinone ester, which then undergoes a Diels-Alder reaction with cycloheptadiene to form this compound.

Scientific Research Applications

(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These activities make this compound a promising candidate for the development of new drugs for the treatment of various diseases. Several studies have investigated the potential of this compound as an anti-inflammatory agent, showing that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, this compound has demonstrated anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-8-9(4-6-16-8)13(15)18-12-10-5-7-17-11(10)14(12,2)3/h4,6,10-12H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDMCFVUNDWCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)OC2C3CCOC3C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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